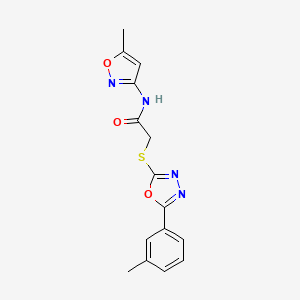
N-(5-methylisoxazol-3-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-methylisoxazol-3-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-methylisoxazol-3-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS Number: 872595-03-4) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes both isoxazole and oxadiazole moieties. The molecular formula is C20H20N6O4S2, with a molecular weight of 472.5 g/mol. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction.
- Formation of Oxadiazole Ring : Synthesized via condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Thioacetylation : The final product is obtained by coupling the isoxazole and oxadiazole intermediates through thioacetylation.
Antitumor Activity
Recent studies indicate that compounds containing isoxazole and oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro assays using the MTT method have shown that derivatives similar to this compound demonstrate IC50 values in the micromolar range against HeLa and MCF-7 cell lines. Specifically, related compounds with oxadiazole moieties have shown IC50 values as low as 29 μM against HeLa cells .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research has highlighted the effectiveness of thioacetamide derivatives against Gram-negative bacteria. These compounds operate through unique mechanisms involving inhibition of essential metabolic pathways .
Case Studies
- Cytotoxicity Evaluation :
- Antibacterial Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | IC50 (μM) | Biological Activity |
|---|---|---|---|
| N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide | Isoxazole & Pyridazine | Not specified | Potential enzyme inhibitor |
| N-(5-methylisoxazol-3-yloxy)-2-thiazolidinone | Isoxazole & Thiazolidine | 25 μM (HeLa) | Antitumor activity |
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-9-4-3-5-11(6-9)14-17-18-15(21-14)23-8-13(20)16-12-7-10(2)22-19-12/h3-7H,8H2,1-2H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPBLXRNXGBJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














